![molecular formula C22H26N4O B2374709 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941908-28-7](/img/structure/B2374709.png)
4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide”, there are general methods for the synthesis of similar indole derivatives. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . Another study discusses the rapid and mild generation of an (1 H -indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .Scientific Research Applications
5-HT(1A) Receptor Affinity and Activity
- A study by Heinrich et al. (2004) on indolebutylamines, including compounds structurally similar to 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, revealed these compounds as potent 5-HT(1A) agonists. They are useful in studying mood disorders due to their selectivity and affinity for the 5-HT(1A) receptor, indicating potential applications in psychopharmacology research (Heinrich et al., 2004).
Anti-HIV Activity
- Research by Al-Masoudi et al. (2007) synthesized derivatives related to this compound, focusing on their potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity. This suggests the compound's relevance in developing antiviral drugs (Al-Masoudi et al., 2007).
Potential Antipsychotic Agents
- Norman et al. (1996) investigated heterocyclic analogues of this compound for potential use as antipsychotic agents. These compounds showed promising in vivo activities, comparable to existing antipsychotic drugs, suggesting their application in treating psychiatric disorders (Norman et al., 1996).
Melatonergic MT2 Selective Agents
- Research by Mattson et al. (2003) developed N-acyl-4-indanyl-piperazines, structurally related to this compound, as high-affinity binders to melatonergic MT2 receptors. These compounds, particularly effective in advancing circadian phases in rats, highlight potential applications in sleep and circadian rhythm disorders (Mattson et al., 2003).
Antimycobacterial Agents
- Reddy et al. (2014) synthesized molecules structurally related to this compound and evaluated them for their inhibitory activity against Mycobacterium tuberculosis DNA GyrB. This indicates potential applications in developing antimycobacterial agents (Reddy et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s structure, which includes an indole nucleus, could potentially influence these properties .
Result of Action
Indole derivatives are known to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
properties
IUPAC Name |
4-benzyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-2-25-17-20(19-10-6-7-11-21(19)25)23-22(27)26-14-12-24(13-15-26)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWKDHQBFEMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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